2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVJOZUCQNJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-(furan-3-yl)-3-hydroxypropylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The chloro group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Agrochemical Context
Compound A : 2-Chloro-N-cyclopropyl-5-formylbenzamide ()
- Key Features : Chloro-substituted benzamide with a cyclopropyl and formyl group.
- Comparison : The cyclopropyl group enhances steric bulk compared to the hydroxypropyl-furan chain in the target compound. The formyl group may increase reactivity, whereas the furan in the target compound could improve π-π stacking interactions.
Compound B : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram, )
Benzamide Derivatives with Heterocyclic Substituents
Compound C: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b, )
- Key Features: Furan-3-yl benzamide with an aminocyclopropylphenyl group.
- Comparison: The aminocyclopropyl group introduces a basic nitrogen, enhancing solubility in acidic environments. In contrast, the target compound’s hydroxypropyl chain may improve hydrophilicity without ionization .
- Bioactivity : Anti-LSD1 activity (IC₅₀ = 0.82 µM), suggesting the furan-3-yl group contributes to target engagement .
Compound D : 3-Chloro-N-(3-chlorophenyl)benzamide ()
- Key Features : Dichlorinated benzamide with a 3-chlorophenyl substituent.
- Comparison : The dual chloro groups increase lipophilicity (clogP ~3.5) compared to the target compound’s single chloro and polar hydroxypropyl-furan group. Crystallographic data (R factor = 0.047) indicate a planar amide bond, which may differ in the target due to steric effects from the hydroxypropyl chain .
Substitutions Impacting Electronic Properties
Compound E : 2-Chloro-N-[(1S)-1-formylpropyl]-3-(trifluoromethyl)benzamide ()
- Key Features : Chiral formylpropyl group and trifluoromethyl substitution.
- Comparison : The trifluoromethyl group is strongly electron-withdrawing, altering the benzamide’s electronic profile. The target compound’s furan (electron-rich) and hydroxy group may create a contrasting electronic environment, influencing reactivity or receptor binding .
Compound F : 3-Chloro-N-(2-isopropylphenyl)benzamide ()
- Key Features : Chloro-benzamide with a branched isopropylphenyl group.
- Molecular weight (273.76 g/mol) is lower than the estimated ~280 g/mol for the target compound .
Data Table: Key Properties of Comparable Compounds
Discussion of Structural and Functional Differences
- Hydrophilicity : The hydroxypropyl chain in the target compound likely enhances water solubility compared to lipophilic analogues like 3-Chloro-N-(3-chlorophenyl)benzamide .
- Heterocyclic Influence : Furan-3-yl (target) vs. thiophen-2-yl (’s 4b) substituents alter electronic properties—furan’s oxygen may engage in hydrogen bonding, while thiophen’s sulfur increases lipophilicity .
Biological Activity
2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data.
Synthesis
The synthesis of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by purification techniques such as recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| NCI-H460 | 25 | Cytotoxic |
| HepG2 | 20 | Cytotoxic |
The proposed mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. It is hypothesized that the chloro group enhances binding affinity to certain enzymes or receptors involved in cell proliferation and survival pathways. This interaction may lead to the modulation of cellular signaling pathways, ultimately resulting in apoptosis or cell cycle arrest .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of furan-containing compounds, including 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains, supporting its potential use in treating bacterial infections.
- Anticancer Efficacy : In a comparative analysis with other furan derivatives, this compound displayed superior cytotoxic effects against MCF-7 cells. The study utilized an MTT assay to assess cell viability post-treatment, confirming its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
The biological activity of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can be contrasted with related compounds:
| Compound Name | Structure Type | IC50 (µM) | Activity |
|---|---|---|---|
| N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | No chloro group | >50 | Less active |
| 2-Chloro-N-[3-(thiophen-3-YL)-3-hydroxypropyl]benzamide | Thiophene ring | 30 | Moderate activity |
| 2-Chloro-N-[4-(furan-2-YL)-4-hydroxybutyl]benzamide | Different functional group | 20 | Moderate activity |
The presence of the chloro group in 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide appears to enhance its reactivity and biological activity compared to its analogs lacking this substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
